![molecular formula C17H18N4O3S B295789 2-ethoxy-4-[(Z)-(5-iminio-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenolate](/img/structure/B295789.png)
2-ethoxy-4-[(Z)-(5-iminio-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-4-[(Z)-(5-iminio-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenolate is a chemical compound with potential scientific research applications. This compound is a member of the thiadiazole family, which has been extensively studied due to its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-ethoxy-4-[(Z)-(5-iminio-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenolate is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of enzymes involved in DNA synthesis and cell division. Additionally, this compound may interact with cellular membranes and disrupt their integrity, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have diverse biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation in animal models. Additionally, this compound has been shown to have potential neuroprotective effects and may improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-ethoxy-4-[(Z)-(5-iminio-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenolate in lab experiments include its diverse biological activities and potential for therapeutic applications. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
For research on 2-ethoxy-4-[(Z)-(5-iminio-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenolate include investigating its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity. Finally, the development of more efficient and cost-effective synthesis methods for this compound may facilitate its use in future research and clinical applications.
Conclusion
In conclusion, this compound is a chemical compound with potential scientific research applications. This compound has diverse biological activities, including antitumor, antibacterial, antifungal, and antiviral activities, as well as potential anti-inflammatory and antioxidant effects. While further studies are needed to fully understand its mechanism of action and potential toxicity, this compound holds promise as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 2-ethoxy-4-[(Z)-(5-iminio-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenolate involves the reaction of 2-ethoxy-4-formylphenol with thiosemicarbazide to form 2-ethoxy-4-[(Z)-1-(5-mercapto-1,3,4-thiadiazol-2-yl)ethylidene]phenol. This intermediate compound is then reacted with propyl isocyanate to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-4-[(Z)-(5-iminio-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenolate has potential scientific research applications due to its diverse biological activities. This compound has been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities. Additionally, this compound has been shown to have potential anti-inflammatory and antioxidant effects.
Eigenschaften
Molekularformel |
C17H18N4O3S |
---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
5-amino-6-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H18N4O3S/c1-3-5-14-20-21-15(18)11(16(23)19-17(21)25-14)8-10-6-7-12(22)13(9-10)24-4-2/h6-9H,3-5,18H2,1-2H3/b10-8- |
InChI-Schlüssel |
KJIHITSJSOYPBP-NTMALXAHSA-N |
Isomerische SMILES |
CCCC1=NN2C(=C(C(=O)N=C2S1)/C=C\3/C=CC(=O)C(=C3)OCC)N |
SMILES |
CCCC1=NN2C(=C(C(=O)N=C2S1)C=C3C=CC(=O)C(=C3)OCC)N |
Kanonische SMILES |
CCCC1=NN2C(=C(C(=O)N=C2S1)C=C3C=CC(=O)C(=C3)OCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.